molecular formula C12H17NO B14245656 5-Hexen-2-ol, 1-(phenylamino)- CAS No. 403842-15-9

5-Hexen-2-ol, 1-(phenylamino)-

Cat. No.: B14245656
CAS No.: 403842-15-9
M. Wt: 191.27 g/mol
InChI Key: HVAKOFNDRLLIFA-UHFFFAOYSA-N
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Description

5-Hexen-2-ol, 1-(phenylamino)- is an organic compound with the molecular formula C12H17NO It is a derivative of 5-Hexen-2-ol, where a phenylamino group is attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexen-2-ol, 1-(phenylamino)- typically involves the reaction of 5-Hexen-2-ol with aniline (phenylamine) under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 5-Hexen-2-ol is replaced by the phenylamino group. This reaction can be catalyzed by acids or bases and often requires a solvent such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-Hexen-2-ol, 1-(phenylamino)- may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hexen-2-ol, 1-(phenylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols or amines.

    Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols or amines.

Scientific Research Applications

5-Hexen-2-ol, 1-(phenylamino)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Hexen-2-ol, 1-(phenylamino)- exerts its effects involves its interaction with specific molecular targets. The phenylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Hexen-2-ol: The parent compound without the phenylamino group.

    Aniline (Phenylamine): The aromatic amine used in the synthesis of 5-Hexen-2-ol, 1-(phenylamino)-.

    N-Phenyl-2-propen-1-amine: A similar compound with a different alkene chain.

Uniqueness

5-Hexen-2-ol, 1-(phenylamino)- is unique due to the presence of both an alkene and a phenylamino group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

403842-15-9

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-anilinohex-5-en-2-ol

InChI

InChI=1S/C12H17NO/c1-2-3-9-12(14)10-13-11-7-5-4-6-8-11/h2,4-8,12-14H,1,3,9-10H2

InChI Key

HVAKOFNDRLLIFA-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(CNC1=CC=CC=C1)O

Origin of Product

United States

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